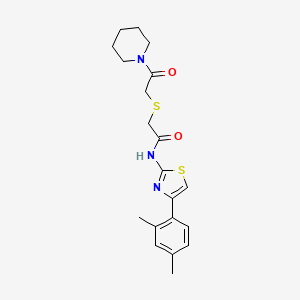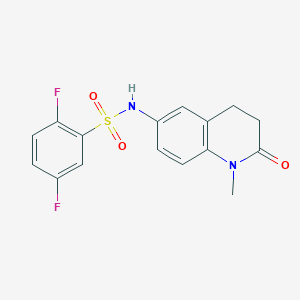
4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one, commonly known as CMPT, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. This compound has gained significant attention due to its unique chemical structure and properties, which make it a promising candidate for various research applications. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- The synthesis of new pyrimidine derivatives, including "4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one", has been studied for their antimicrobial properties. These compounds show potential against Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antimicrobial agents (Abdelghani, Said, Assy, & Hamid, 2017).
Structural Characterization and Quantum Chemical Calculations
- Investigations based on non-covalent interactions in thiourea derivatives of pyrimidine have been conducted, providing insight into the molecular structure and potential interaction mechanisms of these compounds (Zhang, Huang, Qiao, Zhang, Cao, Ding, Hang, Qin, & Song, 2018).
Antioxidant and Antitumor Activities
- Some derivatives have been evaluated for their antioxidant and antitumor activities, indicating their potential in medicinal chemistry for developing new therapeutic agents (El-Moneim, El‐Deen, & El-Fattah, 2011).
Synthesis and Cytotoxic Activity
- The synthesis of novel thiopyrimidine derivatives and their structural analysis through X-ray diffraction highlight their potential in cancer research. These compounds have been assessed for cytotoxic activity against various cancer cell lines, providing a foundation for further exploration in cancer therapy (Stolarczyk, Bryndal, Matera-Witkiewicz, Lis, Królewska-Golińska, Cieślak, Kaźmierczak-Barańska, & Cieplik, 2018).
Antifungal Activity and Radiation Stability
- Research into thiazolopyrimidines has shown that these compounds possess significant antifungal activity and exhibit stability under gamma irradiation. This suggests their potential use in agricultural applications or as antifungal agents in medicine (Ghorab, Mohamed, Mohamed, & Ammar, 1996).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one' involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-2-methyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with thiourea to form 4-chloro-2-methyl-3-oxobutanoic acid ethyl ester thiourea derivative. The final step involves the reaction of the thiourea derivative with methyl iodide to form the target compound.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "thiourea", "methyl iodide" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-chloro-2-methyl-3-oxobutanoic acid ethyl ester.", "Step 2: The intermediate from step 1 is then reacted with thiourea in the presence of a base such as sodium hydroxide to form 4-chloro-2-methyl-3-oxobutanoic acid ethyl ester thiourea derivative.", "Step 3: The final step involves the reaction of the thiourea derivative from step 2 with methyl iodide in the presence of a base such as potassium carbonate to form the target compound '4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one'." ] } | |
CAS-Nummer |
898441-47-9 |
Molekularformel |
C13H11ClN2O2S |
Molekulargewicht |
294.75 |
IUPAC-Name |
4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C13H11ClN2O2S/c1-8-6-12(16-13(18)15-8)19-7-11(17)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18) |
InChI-Schlüssel |
WXKBUYMEXSMXHL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)C2=CC=C(C=C2)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2599201.png)


![5,5a,6,11b-tetrahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2(3H)-thione](/img/structure/B2599205.png)


![N-[[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2599211.png)
![4-[4-Hydroxy-2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2599212.png)
![N-(benzo[d]thiazol-2-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2599216.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-(oxan-4-yl)urea](/img/structure/B2599217.png)
![7-Chloro-1h-pyrazolo[4,3-d]pyrimidine, HCl](/img/structure/B2599218.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2599221.png)
